gamma-Propanol
Overview
Description
Gamma-Propanol, also known as 3-hydroxypropyl alcohol, is an organic compound with the molecular formula C3H8O. It is a colorless, viscous liquid that is miscible with water and many organic solvents. This compound is a member of the alcohol family and is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom in the propanol chain.
Mechanism of Action
Target of Action
Gamma-Propanol, also known as Propranolol, primarily targets beta-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the body’s “fight or flight” response .
Biochemical Pathways
Upon activation via guanosine triphosphate (GTP), this compound activates phospholipase Cβ, hydrolyzing phosphatidylinositol 4,5-biphosphate into diacylglycerol and inositol triphosphate . This leads to the activation of protein kinase C and an increase in calcium efflux from the endoplasmic reticulum .
Pharmacokinetics
This compound is absorbed following oral administration and consists of two enantiomers . Much of this compound is metabolized in the liver to active and inactive compounds . The oral dose of this compound hydrochloride is 250 to 750 µg/kg thrice-daily in infants and in children it is 200 to 500 µg/kg thrice-daily or 4 times-daily .
Action Environment
The main pathway of entry of this compound into the environment is through its emission into the atmosphere during production, processing, storage, transport, use, and waste disposal . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Propanol can be synthesized through several methods. One common method involves the hydrogenation of gamma-propanal (3-hydroxypropanal) using a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically occurs at room temperature and atmospheric pressure, yielding this compound as the primary product.
Another synthetic route involves the reduction of gamma-propiolactone using lithium aluminum hydride (LiAlH4) in anhydrous ether. This reaction proceeds under reflux conditions and produces this compound with high yield and purity.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of gamma-propanal. This process involves the use of a fixed-bed reactor with a palladium catalyst and hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Gamma-Propanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to gamma-propanal using mild oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: this compound can be reduced to propyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions with halogenating agents such as thionyl chloride (SOCl2) to form gamma-chloropropane.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Gamma-propanal
Reduction: Propyl alcohol
Substitution: Gamma-chloropropane
Scientific Research Applications
Gamma-Propanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its hydroxyl group makes it a versatile intermediate for the preparation of various chemical compounds.
Biology: this compound is used in the study of metabolic pathways and enzyme-catalyzed reactions. It serves as a substrate for enzymes involved in alcohol metabolism.
Medicine: this compound is investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and plasticizers. This compound is also employed as a solvent in the formulation of coatings, adhesives, and inks.
Comparison with Similar Compounds
Gamma-Propanol can be compared with other similar compounds such as:
1-Propanol: A primary alcohol with the hydroxyl group attached to the first carbon atom. It has different physical and chemical properties compared to this compound.
2-Propanol (Isopropanol): A secondary alcohol with the hydroxyl group attached to the second carbon atom. It is commonly used as a disinfectant and solvent.
Ethylene Glycol: A diol with two hydroxyl groups attached to adjacent carbon atoms. It is used as an antifreeze and in the production of polyesters.
This compound is unique due to its specific position of the hydroxyl group, which imparts distinct reactivity and properties compared to its isomers and other alcohols.
Biological Activity
Gamma-propanol, commonly referred to as 1-propanol or propan-1-ol, is an organic compound with diverse biological activities. This article explores its biological properties, mechanisms of action, and implications in health and disease, drawing from various research studies and findings.
Chemical Structure and Properties
1-Propanol is a primary alcohol with the molecular formula . Its structure features a hydroxyl group (-OH) attached to a three-carbon alkane chain. This simple structure allows for various interactions with biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its role as a potential biomarker for diseases, its effects on cellular processes, and its implications in inflammation and immunotoxicity.
1. Biomarker Potential
Recent studies have indicated that 1-propanol levels can serve as a biomarker for certain gastrointestinal disorders. For instance, elevated levels of 1-propanol were observed in breath and fecal samples from patients with Crohn's disease (CD), suggesting a link between this compound and inflammatory processes associated with the disease. The levels of 1-propanol decreased following treatment, indicating its potential utility in monitoring disease activity and response to therapy .
2. Cellular Effects
Research has shown that this compound can influence various cellular mechanisms. For example, it has been implicated in the modulation of GABAergic signaling pathways. Studies indicate that compounds affecting GABA receptors can alter neuronal excitability and may play a role in conditions such as anxiety and epilepsy .
The biological effects of this compound can be attributed to several mechanisms:
- GABA Receptor Modulation : this compound has been shown to potentiate the activity of GABA-A receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This modulation can lead to increased sedation and anxiolytic effects .
- Inflammatory Response : Elevated levels of this compound have been associated with inflammatory responses in various studies. The compound's presence may reflect underlying pathological processes, particularly in gastrointestinal disorders .
Case Study 1: Crohn’s Disease
A series of studies highlighted the correlation between elevated 1-propanol levels and Crohn’s disease. In these studies, breath and fecal samples from patients showed significantly higher concentrations of 1-propanol compared to healthy controls. After treatment, a notable decrease in 1-propanol levels was observed, suggesting its potential role as a biomarker for monitoring disease activity .
Case Study 2: GABAergic Activity
In experimental models evaluating the effects of ethanol on GABA receptor activity, this compound was noted to enhance the effects of ethanol on GABA receptors. This suggests that this compound may play a role in modulating alcohol's effects on the brain, potentially influencing addiction and withdrawal symptoms .
Research Findings Summary
Properties
IUPAC Name |
2,6-ditert-butyl-4-(3-hydroxypropyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h10-11,18-19H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYNPYLYIYBHEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189829 | |
Record name | gamma-Propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36294-23-2 | |
Record name | gamma-Propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036294232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma-Propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What effect does repeated gamma-propanol administration have on erythrocyte membranes in rats exposed to noise stress?
A1: Studies show that repeatedly giving this compound (3,5-ditertbutyl-4-hydroxyphenyl propanol) to rats exposed to acoustic noise leads to several changes in their erythrocyte membranes. These include:
- Increased phospholipid content: [, ]
- Decreased cholesterol levels: [, ]
- Inhibition of ATPase activity: [, ]
Q2: What is the potential interaction between this compound and cholesterol levels under different stress durations?
A2: The research suggests a complex interaction between this compound, cholesterol levels, and the duration of acoustic stress exposure in rats.
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